N-(2-Phenoxyacetyl)adenosine: A Technical Guide
N-(2-Phenoxyacetyl)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As an adenosine analog, it holds potential for a range of pharmacological applications, leveraging the diverse physiological roles of adenosine receptors. This technical guide provides a comprehensive overview of N-(2-Phenoxyacetyl)adenosine, including its chemical properties, a detailed synthetic protocol, and an exploration of its potential biological activities and mechanisms of action based on current knowledge of related adenosine analogs. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions. Consequently, synthetic adenosine analogs have been a significant focus of drug discovery and development, leading to treatments for conditions such as cardiac arrhythmias and as agents in pharmacological stress testing.
N-(2-Phenoxyacetyl)adenosine, a derivative with a phenoxyacetyl group attached at the N⁶ position of the adenine (B156593) base, is an under-investigated member of this class. While specific data on N-(2-Phenoxyacetyl)adenosine is limited in publicly available literature, its structural similarity to other N⁶-substituted adenosine analogs suggests potential activity as a modulator of adenosine receptors, particularly the A₂ₐ subtype. Such activity could translate into significant anti-inflammatory and anti-cancer properties. This guide synthesizes the available information on related compounds to provide a predictive framework for the study of N-(2-Phenoxyacetyl)adenosine.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(2-Phenoxyacetyl)adenosine |
| Molecular Formula | C₁₈H₁₉N₅O₆ |
| Molecular Weight | 401.38 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO (predicted) |
Synthesis of N-(2-Phenoxyacetyl)adenosine
A general and effective method for the synthesis of N⁶-substituted adenosines involves the acylation of adenosine. The following protocol is adapted from established methods for similar compounds.
Experimental Protocol: Synthesis
Materials:
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Adenosine
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Phenoxyacetyl chloride
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Pyridine (B92270) (anhydrous)
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N,N-Dimethylformamide (DMF, anhydrous)
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Diethyl ether
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
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Protection of Ribose Hydroxyl Groups (Optional but Recommended): To avoid side reactions, the hydroxyl groups of the ribose moiety of adenosine can be protected using acetyl groups. This involves reacting adenosine with acetic anhydride (B1165640) in pyridine. The resulting 2',3',5'-tri-O-acetyladenosine is then used in the next step.
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N⁶-Acylation:
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Dissolve 2',3',5'-tri-O-acetyladenosine (1 equivalent) in anhydrous pyridine or DMF.
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Cool the solution to 0°C in an ice bath.
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Slowly add phenoxyacetyl chloride (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, quench the reaction by adding a small amount of water.
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Remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to obtain N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine.
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Deprotection:
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Dissolve the purified N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine in methanolic ammonia.
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Stir the solution at room temperature for 4-6 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield N-(2-Phenoxyacetyl)adenosine.
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Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Biological Activity
Anti-Inflammatory Activity
Adenosine A₂ₐ receptor agonists are well-documented for their potent anti-inflammatory effects. They can suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins. It is plausible that N-(2-Phenoxyacetyl)adenosine, acting as an A₂ₐ receptor agonist, would exhibit similar properties.
Table 1: Anti-Inflammatory Activity of Representative Adenosine Analogs
| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ |
| CGS-21680 (A₂ₐ Agonist) | TNF-α inhibition | U937 cells | Data suggests potent inhibition |
| N⁶-Isopentenyladenosine | Cytokine Production | IL-2 activated NK cells | Modulates cytokine production |
Anticancer Activity
The role of adenosine analogs in cancer is complex, with both pro- and anti-tumoral effects reported depending on the receptor subtype and cancer type. A₂ₐ receptor antagonists have shown promise in cancer therapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment. Conversely, some adenosine analogs themselves exhibit cytotoxic effects on cancer cells. For instance, N⁶-isopentenyladenosine has been shown to inhibit proliferation and induce apoptosis in colon cancer cells.[1] The activity of N-(2-Phenoxyacetyl)adenosine in this context remains to be experimentally determined.
Table 2: Cytotoxicity of Representative Adenosine Analogs against Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ |
| N⁶-Isopentenyladenosine | DLD1 (Colon Cancer) | Proliferation Assay | Not specified, but effective |
| Docetaxel (Control) | HSC-2, HSC-3, HSC-4 (Oral Squamous Carcinoma) | MTT Assay | Varies by cell line |
Experimental Protocols: Biological Assays
The following are generalized protocols that can be adapted to evaluate the biological activity of N-(2-Phenoxyacetyl)adenosine.
Adenosine Receptor Binding Assay
This assay determines the affinity of the compound for adenosine receptor subtypes.
Protocol:
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Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific human adenosine receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).
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Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radiolabeled adenosine receptor ligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ) and varying concentrations of N-(2-Phenoxyacetyl)adenosine.
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Incubation: Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
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Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
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Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Anti-Inflammatory Assay (LPS-induced TNF-α Production)
This assay measures the ability of the compound to inhibit the production of a key pro-inflammatory cytokine.
Protocol:
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Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in 96-well plates.
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Pre-treatment: Pre-treat the cells with varying concentrations of N-(2-Phenoxyacetyl)adenosine for 1 hour.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
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Incubation: Incubate for 4-6 hours.
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Sample Collection: Collect the cell culture supernatants.
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Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
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Data Analysis: Calculate the IC₅₀ value for the inhibition of TNF-α production.
Cancer Cell Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the viability of cancer cells.
Protocol:
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Cell Seeding: Seed cancer cells (e.g., a panel of different cancer cell lines) into 96-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with a range of concentrations of N-(2-Phenoxyacetyl)adenosine.
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Incubation: Incubate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
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Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Mechanism of Action
Based on its structure, N-(2-Phenoxyacetyl)adenosine is predicted to interact with adenosine receptors. The most likely target is the A₂ₐ receptor, given the known activity of many N⁶-substituted adenosine analogs.
A₂ₐ Adenosine Receptor Signaling Pathway
Activation of the A₂ₐ receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.
Potential Downstream Effects
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Anti-inflammatory Effects: The A₂ₐ receptor-mediated increase in cAMP can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to a reduction in the production of inflammatory cytokines.
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Vasodilation: In vascular smooth muscle cells, increased cAMP levels lead to relaxation, resulting in vasodilation.
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Immunosuppression: In the tumor microenvironment, adenosine can suppress the activity of immune cells, such as T cells and natural killer cells, through A₂ₐ receptor activation.
Conclusion
N-(2-Phenoxyacetyl)adenosine is a promising but largely uncharacterized adenosine analog. Based on the extensive research on related N⁶-substituted adenosines, it is reasonable to hypothesize that this compound may act as a modulator of adenosine receptors, with potential anti-inflammatory and anticancer activities. The experimental protocols and predicted mechanisms of action outlined in this guide provide a solid foundation for future research into the pharmacological properties and therapeutic potential of N-(2-Phenoxyacetyl)adenosine. Further investigation is warranted to fully elucidate its biological profile and establish its significance in drug development.
